molecular formula C23H25N5O3 B2749754 2-(3-methoxyphenyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide CAS No. 1251681-78-3

2-(3-methoxyphenyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Cat. No. B2749754
CAS RN: 1251681-78-3
M. Wt: 419.485
InChI Key: VLLHDSUDUISUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Enzyme Inhibitory Activities

A study by Virk et al. (2018) focused on the synthesis of new 3,4,5-trisubstituted-1,2,4-triazole analogues using conventional and microwave-assisted protocols. These compounds, including structures related to the query compound, were evaluated for their inhibition potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. The study found compound 8g to exhibit good activity against these enzymes, demonstrating the potential for related compounds to serve as enzyme inhibitors (Virk et al., 2018).

Radiosynthesis for Metabolism Studies

Latli and Casida (1995) described the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides. While not directly related to the exact compound , this research highlights the importance of synthetic approaches in studying the metabolism and mode of action of chemically related compounds (Latli & Casida, 1995).

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including structures that share features with the query compound, and screened them for antimicrobial activities. Some of the synthesized compounds displayed good or moderate activities against test microorganisms, suggesting potential antimicrobial applications for related compounds (Bektaş et al., 2007).

Anticancer and Antimicrobial Activity

Kumar et al. (2019) reported on the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, starting from phthalic anhydride. These compounds were tested for their inhibition activity against the HCT 116 cancer cell line and screened for antimicrobial activities. The study highlights the anticancer and antimicrobial potential of compounds structurally related to the query molecule (Kumar et al., 2019).

properties

IUPAC Name

2-(3-methoxyphenyl)-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-31-20-9-5-6-17(14-20)15-22(29)24-18-10-12-27(13-11-18)23(30)21-16-28(26-25-21)19-7-3-2-4-8-19/h2-9,14,16,18H,10-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLHDSUDUISUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.